molecular formula C3H3F5O B12811682 1-(Difluoromethoxy)-1,2,2-trifluoroethane CAS No. 60113-74-8

1-(Difluoromethoxy)-1,2,2-trifluoroethane

Cat. No.: B12811682
CAS No.: 60113-74-8
M. Wt: 150.05 g/mol
InChI Key: KQUULKREOKHZAM-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound with the molecular formula C3H3F5O. It is characterized by the presence of both difluoromethoxy and trifluoroethane groups, making it a unique compound in the realm of fluorinated ethers.

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of difluoromethyl ether with trifluoroethanol in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(Difluoromethoxy)-1,2,2-trifluoroethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon atoms, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens, metal hydrides, and organometallic compounds. .

Scientific Research Applications

1-(Difluoromethoxy)-1,2,2-trifluoroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

1-(Difluoromethoxy)-1,2,2-trifluoroethane can be compared with other fluorinated ethers such as trifluoromethyl ethers and difluoromethoxylated ketones. While trifluoromethyl ethers are known for their high stability and lipophilicity, this compound offers a unique combination of properties due to the presence of both difluoromethoxy and trifluoroethane groups. This makes it particularly valuable in applications requiring both stability and reactivity. Similar compounds include trifluoromethyl ethers and difluoromethoxylated ketones .

Properties

CAS No.

60113-74-8

Molecular Formula

C3H3F5O

Molecular Weight

150.05 g/mol

IUPAC Name

1-(difluoromethoxy)-1,2,2-trifluoroethane

InChI

InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H

InChI Key

KQUULKREOKHZAM-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)(OC(F)F)F

Origin of Product

United States

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